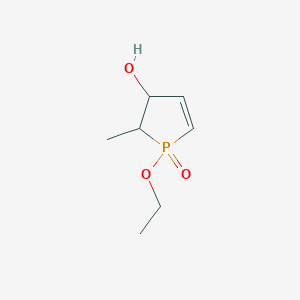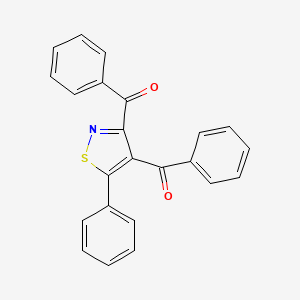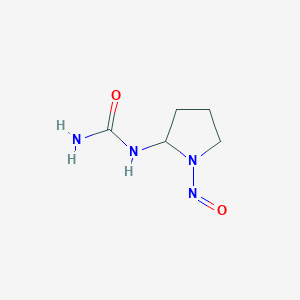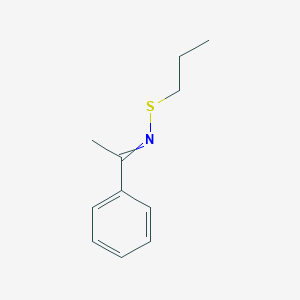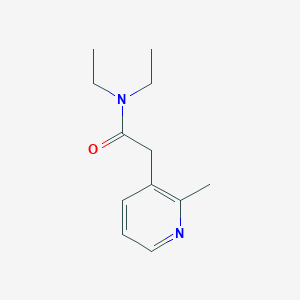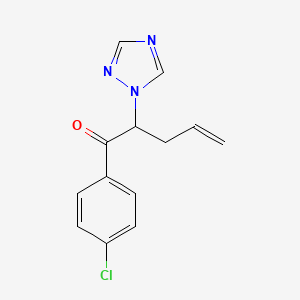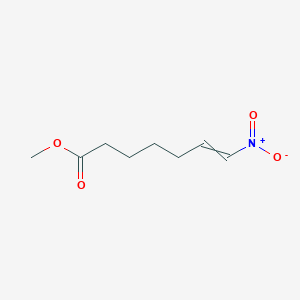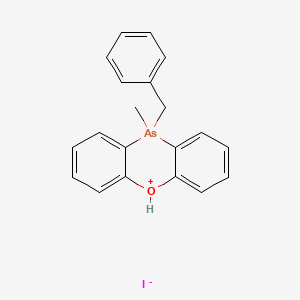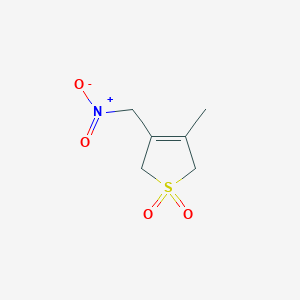![molecular formula C27H24BrN2O2P B14593577 {(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide CAS No. 60661-84-9](/img/structure/B14593577.png)
{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a nitrophenyl group, an imino group, and a triphenylphosphanium moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide typically involves a multi-step process. One common method includes the reaction of 2-nitroaniline with acetone to form the imine intermediate. This intermediate is then reacted with triphenylphosphine and bromine to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromide ion can lead to a wide range of substituted phosphonium salts.
Applications De Recherche Scientifique
{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and as a precursor for other complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies, including enzyme inhibition and protein binding assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including catalysts and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The nitrophenyl and imino groups play a crucial role in these interactions, facilitating binding to the active sites of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {(2E)-2-[(2-Nitrophenyl)imino]ethyl}(triphenyl)phosphanium bromide
- {(2E)-2-[(2-Nitrophenyl)imino]methyl}(triphenyl)phosphanium bromide
- {(2E)-2-[(2-Nitrophenyl)imino]butyl}(triphenyl)phosphanium bromide
Uniqueness
What sets {(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. The presence of the propyl group, in particular, influences the compound’s steric and electronic characteristics, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
60661-84-9 |
|---|---|
Formule moléculaire |
C27H24BrN2O2P |
Poids moléculaire |
519.4 g/mol |
Nom IUPAC |
2-(2-nitrophenyl)iminopropyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H24N2O2P.BrH/c1-22(28-26-19-11-12-20-27(26)29(30)31)21-32(23-13-5-2-6-14-23,24-15-7-3-8-16-24)25-17-9-4-10-18-25;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
Clé InChI |
QQPJPBCBUZNQBM-UHFFFAOYSA-M |
SMILES canonique |
CC(=NC1=CC=CC=C1[N+](=O)[O-])C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)

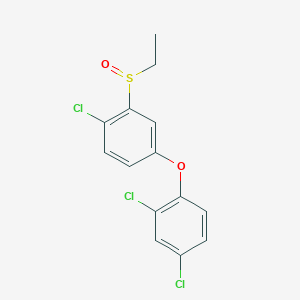
![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)
